N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
Description
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is a bis-indole derivative featuring a 1-methylindole-5-carboxamide core linked via an ethyl group to a 4-methoxy-substituted indole moiety. The ethyl linker and methoxy group influence solubility, lipophilicity, and binding affinity, making it distinct from simpler indole derivatives .
Properties
Molecular Formula |
C21H21N3O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-1-methylindole-5-carboxamide |
InChI |
InChI=1S/C21H21N3O2/c1-23-11-8-15-14-16(6-7-18(15)23)21(25)22-10-13-24-12-9-17-19(24)4-3-5-20(17)26-2/h3-9,11-12,14H,10,13H2,1-2H3,(H,22,25) |
InChI Key |
BLCFQVYTHXDPDT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate acid chloride or anhydride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, especially at positions 2 and 3, due to the electron-rich nature of the indole system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its indole core is known to interact with proteins and nucleic acids, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine
In medicine, indole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . This compound could be explored for similar activities, potentially leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxy and carboxamide groups can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Indole Derivatives
Core Structural Variations
Compound 37 ():
- Structure: 3-(((4-(Aminomethyl)benzyl)amino)methyl)-1-methyl-N-(2-(piperazin-1-yl)ethyl)-1H-indole-5-carboxamide.
- Comparison: The target compound replaces the piperazine-ethyl and benzylamino groups with a 4-methoxyindole-ethyl substituent.
- Physicochemical Impact : The methoxy group in the target compound may enhance membrane permeability compared to the polar piperazine moiety in Compound 35.
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide ():
- Structure : Features a pyrrolidinecarboxamide core with a 4-methoxyphenyl group.
- Comparison : The target compound’s 1-methylindole-5-carboxamide core and 4-methoxyindole substituent create a bivalent indole structure, unlike the phenyl-pyrrolidine hybrid here. This structural difference suggests divergent biological targets, possibly favoring indole-specific receptors .
Substituent Effects on Bioactivity
Compounds 10j–10m ():
- Structures: Acetamide derivatives with halogen (Cl, F), nitro (NO₂), or pyridyl substituents.
- This could improve metabolic stability compared to 10l (NO₂-substituted) .
- Biological Implications : Halogenated analogs (e.g., 10j, 10k) in show anticancer activity via Bcl-2/Mcl-1 inhibition. The target compound’s methoxy group may shift activity toward targets sensitive to steric bulk or hydrogen bonding.
N-(4-Methoxy-2-methylphenyl)-1-methyl-3-(1-methyl-1H-indol-2-yl)-1H-indazole-5-carboxamide ():
- Structure : Indazole core with a methoxy-phenyl and methylindole substituent.
- Comparison : The indazole core differs from the target’s indole, but both share methoxy groups. Indazoles often exhibit kinase inhibition, suggesting the target compound may also interact with kinase ATP-binding pockets but with altered selectivity .
Spectroscopic Characterization :
- ¹H NMR : The target compound’s ethyl linker would show signals near δ 3.8–4.0 ppm (methoxy) and δ 6.5–8.0 ppm (indole protons). This aligns with data for similar compounds in (e.g., Compound 37: δ 2.46 ppm for methyl groups) .
- HRMS : Molecular formula C₂₂H₂₂N₃O₂ (calculated [M+H]⁺: 360.1711) would distinguish it from analogs like Compound 10j (C₂₅H₂₀Cl₂FN₂O₃, [M+H]⁺: 507.0847) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
